1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives with different substituents. For example:
1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.
3-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group, leading to different chemical properties and uses
Properties
Molecular Formula |
C12H19NO6 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-5-7(10(16)18-4)8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
KHABOZKYSQSLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
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